![molecular formula C13H12ClN3O B2814151 3-Methyl-4-(4-chlorophenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine-6(7H)-one CAS No. 442652-78-0](/img/structure/B2814151.png)
3-Methyl-4-(4-chlorophenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine-6(7H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-Methyl-4-(4-chlorophenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine-6(7H)-one” is a chemical compound that has been synthesized and studied for its potential applications . It is a tetrahydrothienopyridine, which is a class of compounds known for their inhibitory effects on angiogenesis .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . The structures of the synthesized compounds were confirmed by FT-IR, EI-MS, 1H NMR, and 13C NMR techniques . The synthesis involved the reaction of 6-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide with substituted aromatic aldehydes, and heating under reflux for an hour in glacial acetic acid .Molecular Structure Analysis
The molecular structure of this compound has been confirmed by various spectroscopic techniques. The IR spectrum showed characteristic peaks for N–H, CH-Ar, CH-Aliph, C=O, and C=C functional groups . The 1H NMR spectrum provided information about the hydrogen atoms in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been reported. It has a melting point of 210–212°C. The IR spectrum shows characteristic peaks for various functional groups. The 1H NMR spectrum provides information about the hydrogen atoms in the molecule .Wissenschaftliche Forschungsanwendungen
Structural and Chemical Characterization
Research on pyrazolo[3,4-b]pyridine derivatives, including the compound of interest, has primarily focused on their structural and chemical properties. For instance, Quiroga et al. (1999) prepared and studied the NMR and X-ray diffraction characteristics of similar compounds, revealing insights into their tautomeric structures and hydrogen-bonded assemblies in the crystal structures (Quiroga et al., 1999). Similarly, studies have explored the optical and junction characteristics of pyrazolo pyridine derivatives, providing valuable information on their polycrystalline nature and optical functions, which could be leveraged in material science applications (Zedan et al., 2020).
Synthetic Methodologies
Significant research has been conducted on the synthesis of pyrazolo[3,4-b]pyridine derivatives. Nikpassand et al. (2010) reported an ultrasound-promoted regioselective synthesis method, highlighting a rapid and efficient approach to producing these compounds with excellent yields (Nikpassand et al., 2010). This focus on innovative synthesis methods indicates the compound's relevance in chemical research, particularly in developing new materials or pharmaceuticals.
Potential Biological Activities
While your request specifically excluded information related to drug use and side effects, it's worth noting that the broader family of pyrazolo[3,4-b]pyridine derivatives has been investigated for various biological activities. For example, studies have explored these compounds for their potential antimicrobial and anticancer properties, suggesting that they may have utility in medical research beyond the scope of drug development and side effects (Hafez et al., 2016).
Wirkmechanismus
Target of Action
Similar compounds with a pyrazolo[3,4-b]pyridine scaffold have shown activity against various targets, including cyclooxygenase-1 and 2 (cox-1 and cox-2) .
Mode of Action
Compounds with similar structures have been found to inhibit cox-1 and cox-2 . These enzymes are involved in the inflammatory response, and their inhibition can lead to anti-inflammatory effects.
Biochemical Pathways
The inhibition of cox-1 and cox-2 can affect the arachidonic acid pathway, leading to a decrease in the production of pro-inflammatory prostaglandins .
Result of Action
Based on the known effects of cox-1 and cox-2 inhibition, it can be hypothesized that this compound may have anti-inflammatory effects .
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-3-methyl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O/c1-7-12-10(8-2-4-9(14)5-3-8)6-11(18)15-13(12)17-16-7/h2-5,10H,6H2,1H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUDIAXLXYCENN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(CC(=O)NC2=NN1)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B2814070.png)
![N-(2-methoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2814072.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-methoxybenzo[d]thiazol-2-amine](/img/structure/B2814073.png)
![2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2814074.png)

![5-[(4-Fluorophenyl)sulfonylamino]-2-hydroxybenzoic acid](/img/structure/B2814079.png)

![N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)oxamide](/img/structure/B2814083.png)

![Tert-Butyl N-(6,6-dioxo-6-thiaspiro[2.5]octan-1-yl)carbamate](/img/structure/B2814085.png)
![5-(2-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2814087.png)
![2-{[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]methyl}pyridine](/img/structure/B2814088.png)
